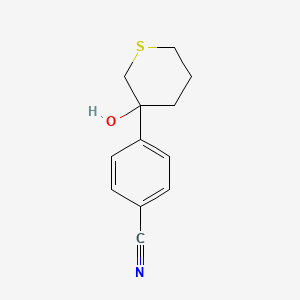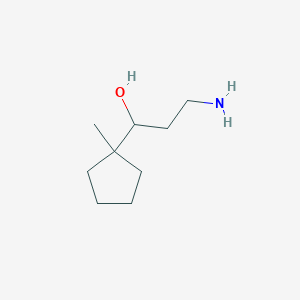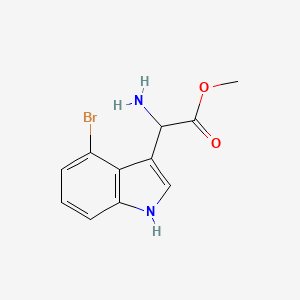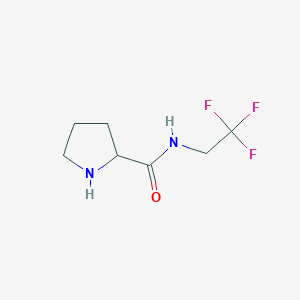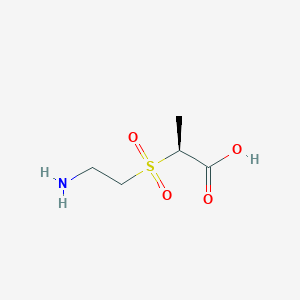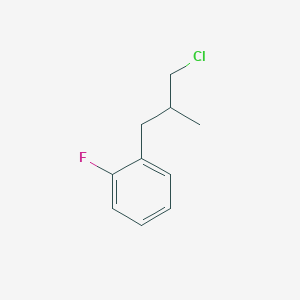
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene typically involves the alkylation of 2-fluorobenzene with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can occur at the aromatic ring or the alkyl chain, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-(3-hydroxy-2-methylpropyl)-2-fluoro-benzene or 1-(3-amino-2-methylpropyl)-2-fluoro-benzene can be formed.
Oxidation Products: Products like 1-(3-chloro-2-methylpropanol)-2-fluoro-benzene or 1-(3-chloro-2-methylpropanoic acid)-2-fluoro-benzene are common.
Reduction Products: Reduced products may include 1-(3-chloro-2-methylpropyl)-2-fluorocyclohexane.
科学的研究の応用
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.
Medicine: Research into the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular signaling processes.
類似化合物との比較
Similar Compounds
1-(3-Chloro-2-methylpropyl)-benzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene: The position of the fluorine atom is different, which can influence the compound’s properties.
1-(3-Chloro-2-methylpropyl)-2-chloro-benzene: Contains an additional chlorine atom, which may enhance its reactivity in certain chemical reactions.
Uniqueness
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene is unique due to the specific positioning of the chloro and fluoro substituents on the benzene ring. This unique arrangement imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. The presence of both chloro and fluoro groups also enhances the compound’s potential for diverse chemical transformations and applications in various fields.
特性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC名 |
1-(3-chloro-2-methylpropyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
VEHFFKDUOWGHLV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


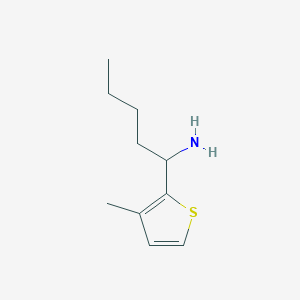
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
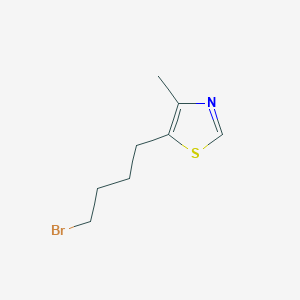
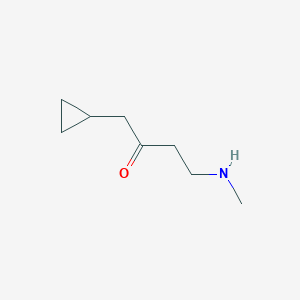
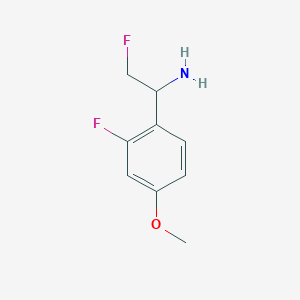

![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
